molecular formula C17H21AsIO B14579574 CID 78066172

CID 78066172

Cat. No.: B14579574
M. Wt: 443.17 g/mol
InChI Key: JODSAWPOYPUGIH-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78066172” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066172 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78066172 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 78066172 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78066172 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 78066172 include other chemical entities with related structures and properties. These compounds can be identified using databases like PubChem, which provide information on chemical similarity and related compounds.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it an important subject of study in scientific research.

Properties

Molecular Formula

C17H21AsIO

Molecular Weight

443.17 g/mol

InChI

InChI=1S/C17H20AsO.HI/c1-4-13(2)18(3)14-9-5-7-11-16(14)19-17-12-8-6-10-15(17)18;/h5-13H,4H2,1-3H3;1H

InChI Key

JODSAWPOYPUGIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

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